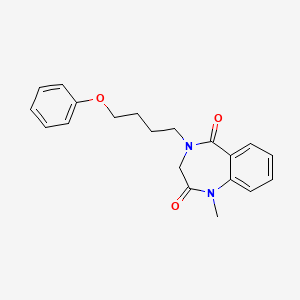
1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a benzodiazepine derivative that has been synthesized and researched for its potential applications in the field of medicine. This compound is commonly referred to as Ro5-4864 and is known to interact with the peripheral benzodiazepine receptor (PBR), which is found in various tissues throughout the body.
Wirkmechanismus
Ro5-4864 interacts with the peripheral benzodiazepine receptor (1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione), which is found in various tissues throughout the body, including the central nervous system, immune cells, and cancer cells. The binding of Ro5-4864 to 1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione results in the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of the immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ro5-4864 has been shown to have various biochemical and physiological effects on the body, including the modulation of mitochondrial function, the regulation of the immune response, and the induction of apoptosis in cancer cells. Ro5-4864 has also been shown to have anti-inflammatory effects in various autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ro5-4864 in lab experiments include its ability to modulate various cellular processes, its specificity for the peripheral benzodiazepine receptor, and its potential applications in various fields of medicine. The limitations of using Ro5-4864 in lab experiments include its potential toxicity at high concentrations and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
Future research on Ro5-4864 could focus on its potential applications in the treatment of various diseases, including neurodegenerative disorders, autoimmune disorders, and cancer. Further research could also investigate the mechanisms of action of Ro5-4864 and its potential interactions with other compounds. Additionally, future research could focus on the development of new derivatives of Ro5-4864 with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of Ro5-4864 involves the reaction of 4-phenoxybutylamine with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ro5-4864 has been extensively studied for its potential applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, Ro5-4864 has been investigated for its ability to modulate the immune response in the central nervous system and reduce inflammation. In oncology, Ro5-4864 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In immunology, Ro5-4864 has been investigated for its ability to modulate the immune response and reduce inflammation in various autoimmune disorders.
Eigenschaften
IUPAC Name |
1-methyl-4-(4-phenoxybutyl)-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-21-18-12-6-5-11-17(18)20(24)22(15-19(21)23)13-7-8-14-25-16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLMDCDJHOGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)

![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)